molecular formula C20H20N4O2S B12203590 (5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12203590
M. Wt: 380.5 g/mol
InChI Key: IHNDDDSMXZKDKY-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a phenylpiperazine moiety, and a pyridinylmethylidene group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidine-2,4-dione Core: This step involves the reaction of a suitable thioamide with an α-halo acid to form the thiazolidine-2,4-dione ring.

    Introduction of Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using phenylpiperazine and an appropriate leaving group.

    Addition of Pyridinylmethylidene Group: The final step involves the condensation of the intermediate with a pyridine aldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H20N4O2S/c25-19-18(13-16-5-4-8-21-14-16)27-20(26)24(19)15-22-9-11-23(12-10-22)17-6-2-1-3-7-17/h1-8,13-14H,9-12,15H2/b18-13+

InChI Key

IHNDDDSMXZKDKY-QGOAFFKASA-N

Isomeric SMILES

C1CN(CCN1CN2C(=O)/C(=C\C3=CN=CC=C3)/SC2=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CN2C(=O)C(=CC3=CN=CC=C3)SC2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.